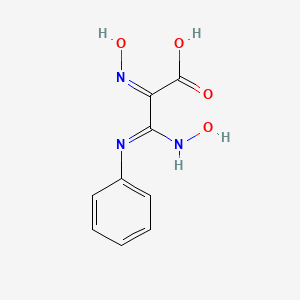
(2Z,3Z)-2,3-bis(hydroxyimino)-3-(phenylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes both hydroxyimino and carbamimidoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with hydroxylamine to form the intermediate N-phenylcarbamimidoyl hydroxylamine. This intermediate is then reacted with glyoxylic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer chains, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID exerts its effects involves interactions with various molecular targets. The hydroxyimino and carbamimidoyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyphthalimide: Similar in having a hydroxyimino group.
Phenylhydroxylamine: Contains a phenyl group and a hydroxylamine moiety.
Glyoxylic Acid Derivatives: Structurally related due to the presence of glyoxylic acid.
Uniqueness
(2Z)-2-[(Z)-N’-HYDROXY-N-PHENYLCARBAMIMIDOYL]-2-(N-HYDROXYIMINO)ACETIC ACID is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
(2Z)-3-(hydroxyamino)-2-hydroxyimino-3-phenyliminopropanoic acid |
InChI |
InChI=1S/C9H9N3O4/c13-9(14)7(11-15)8(12-16)10-6-4-2-1-3-5-6/h1-5,15-16H,(H,10,12)(H,13,14)/b11-7- |
InChI Key |
PPAVTCINPRSTRF-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(/C(=N/O)/C(=O)O)NO |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(=NO)C(=O)O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11477685.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)
![1-({5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11477695.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(6-methyl-2-pyridinyl)amino]-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B11477699.png)

![6-(7-methoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one](/img/structure/B11477712.png)
![Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate](/img/structure/B11477717.png)
![butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11477730.png)
![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B11477734.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11477740.png)
![6-cyclopentyl-2-hydroxy-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477743.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11477747.png)
![7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477765.png)
